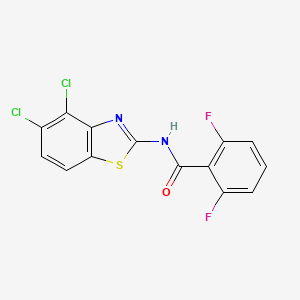

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F2N2OS/c15-6-4-5-9-12(11(6)16)19-14(22-9)20-13(21)10-7(17)2-1-3-8(10)18/h1-5H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQCRWXQUSMPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the benzothiazole ring.

Scientific Research Applications

Chemical Properties and Structure

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has the following chemical properties:

- Molecular Formula : C11H7Cl2F2N2S

- Molecular Weight : 315.15 g/mol

- IUPAC Name : N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

The compound features a benzothiazole moiety which is known for its biological activity, making it a candidate for various pharmaceutical applications.

Anticancer Activity

One of the most significant applications of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is its potential as an anticancer agent. Research indicates that compounds with benzothiazole structures can inhibit the ubiquitin-proteasome system (UPS), which is crucial for the degradation of proteins involved in cell cycle regulation and apoptosis. A study demonstrated that this compound could induce cell death in malignant cells by modifying ubiquitin conjugates and inhibiting proteasomal degradation .

Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymatic pathways critical for bacterial survival.

Inhibition of Enzymatic Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide may also serve as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit NQO1 (NAD(P)H:quinone oxidoreductase 1), which plays a role in cellular detoxification processes and is implicated in cancer progression . This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Case Study 1: Anticancer Mechanism

A recent study investigated the effects of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide on breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation. The study concluded that this compound could be further developed as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of various benzothiazole derivatives including N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide against Gram-positive and Gram-negative bacteria. The findings revealed that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Biological Activities of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,6-Difluorobenzamide Derivatives

| Compound Name | Core Structure | Key Substituents | Primary Use |

|---|---|---|---|

| N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | Benzothiazole | 4,5-dichloro (benzothiazole); 2,6-difluoro (benzamide) | Likely insecticidal (inferred) |

| Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) | Phenylurea | 3,5-dichloro-2,4-difluorophenyl; 2,6-difluorobenzamide | Insect growth regulator |

| Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) | Phenylurea | 3,5-dichloro-4-(tetrafluoroethoxy)phenyl; 2,6-difluorobenzamide | Termiticide, insecticide |

| Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) | Phenylurea | 4-chlorophenyl; 2,6-difluorobenzamide | Chitin synthesis inhibitor |

| Lufenuron (N-{{{4-{2-chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl}amino}carbonyl}-2,6-difluorobenzamide) | Phenoxyphenyl | 2-chloro-4-(trifluoromethyl)phenoxy; 2,6-difluorobenzamide | Insecticide, veterinary use |

Key Observations :

- Benzothiazole vs. Phenylurea Core: Unlike teflubenzuron, hexaflumuron, and diflubenzuron—which feature a phenylurea backbone—the target compound incorporates a benzothiazole ring.

- Substituent Impact : The 4,5-dichloro substitution on the benzothiazole ring introduces steric and electronic effects distinct from the halogenated phenyl groups in teflubenzuron (3,5-dichloro-2,4-difluoro) or hexaflumuron (3,5-dichloro-4-tetrafluoroethoxy). Such differences influence binding affinity to target enzymes like chitin synthase .

- Environmental and Metabolic Stability : Diflubenzuron’s simpler 4-chlorophenyl group correlates with its classification as a marine pollutant (UN3082), suggesting that bulkier substituents (e.g., benzothiazole in the target compound) might reduce environmental mobility .

Spectral Comparison :

- IR Spectroscopy : The absence of a C=O stretch (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target compound’s retained benzamide carbonyl, confirmed by a strong absorption near 1680 cm⁻¹ .

- NMR : The 2,6-difluorobenzamide moiety would show characteristic splitting patterns for aromatic protons, as seen in lufenuron () and diflubenzuron ().

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: CHClFNS. Its structure includes a benzothiazole moiety that is known for various biological activities, and the presence of fluorine and chlorine atoms enhances its pharmacological properties.

Synthesis

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves:

- Formation of Benzothiazole : The initial step often includes the condensation of 2-aminobenzenethiol with appropriate halogenated compounds.

- Substitution Reactions : The introduction of fluorine and chlorinated groups is achieved through electrophilic aromatic substitution reactions.

- Final Amide Formation : The final step involves the reaction with 2,6-difluorobenzoic acid to form the amide bond.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has been tested against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal activity |

The introduction of halogen groups has been shown to enhance antibacterial and antifungal activities significantly.

Anticancer Activity

Studies have reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells demonstrated varying degrees of sensitivity to treatment with this compound.

Antimalarial Activity

Recent studies have also explored the antimalarial potential of benzothiazole derivatives. Although specific data on N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is limited, related compounds have shown promise in inhibiting Plasmodium falciparum growth in vitro and in vivo models .

Case Studies

One notable case study involved the evaluation of a series of benzothiazole derivatives against resistant strains of bacteria and malaria parasites. The results indicated that modifications in the benzothiazole core could lead to enhanced efficacy against these pathogens .

Q & A

Q. How to design a robust experimental framework for analyzing structure-activity relationships (SAR) in benzamide derivatives?

- Methodological Answer :

- Library design : Synthesize 10–20 derivatives with systematic substitutions (e.g., Cl → F, CF₃).

- High-throughput screening (HTS) : Use 96-well plates for parallel biological testing (e.g., enzyme inhibition, cell viability).

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.